molecular formula C15H19BO4 B2705920 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one CAS No. 2387893-06-1

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one

Cat. No. B2705920
CAS RN: 2387893-06-1
M. Wt: 274.12
InChI Key: AGBFBJNSELRFKC-UHFFFAOYSA-N
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Description

The compound “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one” seems to be a boronic ester derivative. Boronic esters are commonly used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one” would likely feature a boron atom connected to two oxygen atoms and a carbon atom, forming a five-membered ring. The boron would also be connected to an isochroman-1-one group .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and conjugate addition .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural elucidation of compounds related to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one have been extensively studied. For example, compounds bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety have been synthesized and characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Crystallographic analyses further confirm the structures of these compounds, providing insight into their conformation and electronic properties (P.-Y. Huang et al., 2021).

Applications in Material Science

The dioxaborolan-2-yl moiety is instrumental in the development of novel materials, such as well-defined poly(2,7-fluorene) derivatives, which exhibit promising photophysical and electrical properties. These materials, synthesized through palladium-catalyzed couplings, show potential for application in blue-light-emitting devices due to their high quantum yields and stability upon doping (M. Ranger, D. Rondeau, & M. Leclerc, 1997).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, derivatives of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one have been explored for their antitumor properties. For instance, compounds synthesized from 5-diazoimidazole-4-carboxamide and alkyl or aryl isocyanates, including those with modifications related to the dioxaborolan moiety, have shown curative activity against certain leukemia types. These studies underscore the potential of such compounds in the development of novel anticancer agents (M. Stevens et al., 1984).

Mechanism of Action

The mechanism of action of “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one” is not clear without more context. If it’s used as a reagent in organic synthesis, its mechanism of action would depend on the specific reaction it’s used in .

Future Directions

The future directions for “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one” are not clear without more context. If it’s a new compound, potential future directions could include exploring its reactivity in various chemical reactions, or investigating its potential applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisochromen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-18-13(17)12(10)9-11/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBFBJNSELRFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCOC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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